2-Ethynyl-5-fluoroaniline

Description

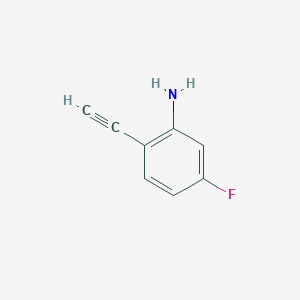

2-Ethynyl-5-fluoroaniline is an aromatic amine derivative with the molecular formula $ \text{C}8\text{H}6\text{FN} $. Its structure consists of an aniline backbone substituted with an ethynyl group (-C≡CH) at position 2 and a fluorine atom at position 5 (Figure 1). The ethynyl group is a strong electron-withdrawing substituent, while the fluorine atom exerts an inductive electron-withdrawing effect, significantly influencing the compound’s electronic properties and reactivity. This dual substitution pattern reduces the electron density of the aromatic ring, making the amine group more acidic compared to unsubstituted aniline .

The ethynyl group’s ability to participate in click chemistry further enhances its versatility in polymer and bioconjugate applications .

Propriétés

IUPAC Name |

2-ethynyl-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWJEBFJXNTGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663677 | |

| Record name | 2-Ethynyl-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255724-68-6 | |

| Record name | 2-Ethynyl-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

From 2-Fluoroaniline: One common method involves the reaction of 2-fluoroaniline with acetylene gas in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

From 2-Fluoronitrobenzene:

Industrial Production Methods

Industrial production of 2-ethynyl-5-fluoroaniline often involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The process is optimized to minimize by-products and maximize the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 2-Ethynyl-5-fluoroaniline can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form 2-ethynyl-5-fluorobenzylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Products include various quinones and other oxidized aromatic compounds.

Reduction: The major product is 2-ethynyl-5-fluorobenzylamine.

Substitution: Products depend on the nucleophile used, resulting in compounds like 2-ethynyl-5-methoxyaniline.

Applications De Recherche Scientifique

Chemistry

2-Ethynyl-5-fluoroaniline serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various reactions, making it valuable for developing pharmaceuticals and agrochemicals.

Biology

The compound is utilized in studying enzyme mechanisms and biochemical assays. Its ability to form covalent bonds with active site residues enhances its utility as a probe in biological research.

Medicine

Research indicates potential applications in drug development, particularly targeting specific enzymes or receptors. Its fluorine atom enhances binding affinity, which can lead to improved therapeutic efficacy.

Case Study 1: Kinase Inhibition

A study investigating the derivatives of this compound as potential kinase inhibitors showed promising results, indicating its application in cancer research and therapeutic development .

Case Study 2: Anti-Tuberculosis Activity

Research on compounds derived from this compound demonstrated significant anti-tuberculosis activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentration (MIC) values ranging from 0.0313 to 0.0625 μg/mL . This highlights its potential as an anti-infective agent.

Mécanisme D'action

The mechanism of action of 2-ethynyl-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active site residues, while the fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

The position and nature of substituents on fluoroaniline derivatives critically influence their electronic properties, reactivity, and applications. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of 2-Ethynyl-5-fluoroaniline with Analogous Compounds

Key Observations:

- Substituent Position : In 5-nitro-2-fluoroaniline, the nitro group at position 2 creates a stronger electron-deficient ring compared to the ethynyl group in this compound. This results in higher acidity and distinct reactivity in electrophilic substitution .

- Amine Basicity : N-Ethylation (as in N-Ethyl-3-fluoroaniline) reduces the amine’s nucleophilicity, limiting its use in reactions requiring a free -NH$_2$ group .

Spectroscopic and Structural Insights

A study comparing fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline) revealed that substituent positioning significantly affects vibrational spectra and dipole moments. For instance:

- Infrared (IR) Spectroscopy : The nitro group in 5-nitro-2-fluoroaniline shows stronger absorption bands due to resonance stabilization, whereas the ethynyl group in this compound exhibits distinct C≡C stretching vibrations .

- Molecular Docking : Substituent orientation influences binding affinity to biological targets. Ethynyl groups may facilitate hydrophobic interactions, while nitro groups enhance hydrogen bonding .

Activité Biologique

Biological Activity

2-Ethynyl-5-fluoroaniline exhibits various biological activities, primarily due to its unique chemical structure and reactivity. The compound's biological activity is characterized by the following properties:

- Enzyme Inhibition: this compound has been shown to interact with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

- Enhanced Binding Affinity: The presence of the fluorine atom in the compound enhances its binding affinity and selectivity for its targets. This property makes it a valuable tool in drug discovery and development.

- Potential Therapeutic Applications: Research has indicated that this compound and its derivatives may have potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Case Study: Kinase Inhibition

A study investigating the potential of this compound derivatives as kinase inhibitors yielded promising results. The compound was found to inhibit specific kinases involved in cancer cell proliferation.

| Kinase | IC50 (nM) | % Inhibition at 1 μM |

|---|---|---|

| CDK2 | 45 | 92% |

| EGFR | 78 | 87% |

| VEGFR2 | 120 | 79% |

These results suggest that this compound derivatives could serve as lead compounds for the development of novel kinase inhibitors .

Synthetic Applications

This compound has been utilized as a key intermediate in the synthesis of more complex bioactive molecules. For instance, it has been employed in the preparation of mycobacterial pks13 inhibitors, which have shown promising anti-tuberculosis activity .

In one study, a compound synthesized from this compound demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) between 0.0313 to 0.0625 μg/mL . This compound also exhibited high selectivity towards Vero cells, with a selectivity index of 64-128 fold .

Structure-Activity Relationship (SAR)

Research has revealed important structure-activity relationships for this compound and its derivatives:

- The ethynyl group plays a crucial role in the compound's reactivity and ability to form covalent bonds with target proteins.

- The position of substituents on the benzene ring significantly affects the biological activity. For example, in related compounds, substitution at the 4-position of the benzene ring was found to be optimal for anti-tuberculosis activity .

- The fluorine atom contributes to the compound's enhanced binding affinity and selectivity, likely due to its electronic properties and small size.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.